molecular formula C6H7NO3S B1585888 2-methylpyridine-4-sulfonic Acid CAS No. 408533-46-0

2-methylpyridine-4-sulfonic Acid

Cat. No.: B1585888
CAS No.: 408533-46-0
M. Wt: 173.19 g/mol
InChI Key: FCKNSNOLDXDAHG-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position and a sulfonic acid group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyridine-4-sulfonic acid typically involves the sulfonation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with sulfur trioxide or oleum, which introduces the sulfonic acid group at the 4-position. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel in a continuous flow setup can enhance the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce compounds with different functional groups .

Scientific Research Applications

2-Methylpyridine-4-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpyridine-4-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved in its action depend on the specific application and target molecule .

Comparison with Similar Compounds

  • Pyridine-3-sulfonic acid
  • Pyridine-4-sulfonic acid
  • 2-Methylpyridine-3-sulfonic acid

Comparison: 2-Methylpyridine-4-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups, which influence its reactivity and applications. Compared to pyridine-3-sulfonic acid and pyridine-4-sulfonic acid, the presence of the methyl group at the 2-position enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

2-methylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKNSNOLDXDAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376511
Record name 2-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408533-46-0
Record name 2-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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